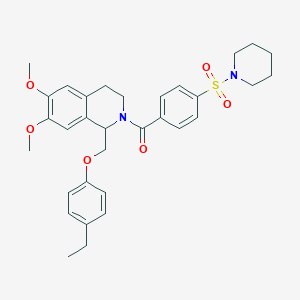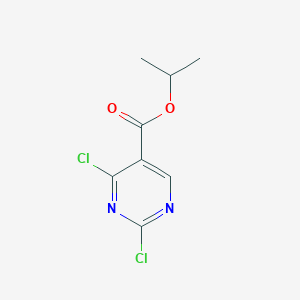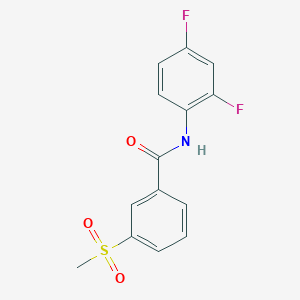
N-(2,4-difluorophenyl)-3-methylsulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-3-methylsulfonylbenzamide, also known as DFB or DFB-SO2Me, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DFB belongs to the class of sulfonamide compounds, which have been widely used in medicinal chemistry due to their diverse pharmacological activities. In
Wissenschaftliche Forschungsanwendungen
Aldose Reductase Inhibitors with Antioxidant Activity
N-(2,4-difluorophenyl)-3-methylsulfonylbenzamide derivatives have been explored for their potential as aldose reductase inhibitors (ARIs), which are significant in managing diabetic complications. These compounds exhibit potent antioxidant potential, suggesting their utility in treating long-term diabetic complications. This research underscores the dual functionality of these derivatives as both ARIs and antioxidants, offering a multifaceted approach to diabetes management (Alexiou & Demopoulos, 2010).
Heterocycles Synthesis via Sulphenylation
Research has demonstrated the use of this compound in the synthesis of heterocycles through sulphenylation of unsaturated amides. This method yields various cyclic products, indicating the compound's utility in creating diverse heterocyclic structures, which are foundational in pharmaceutical development (Samii, Ashmawy, & Mellor, 1987).
Nanofiltration Membranes for Dye Treatment
The sulfonated derivatives of this compound have been used to prepare thin-film composite (TFC) nanofiltration (NF) membranes. These membranes show increased water flux and effective dye rejection, underscoring their application in water purification and the treatment of dye solutions. The introduction of sulfonic acid groups enhances membrane hydrophilicity, improving water permeation and dye rejection capabilities (Liu et al., 2012).
Electrophysiological Activity in Cardiac Research
N-substituted-4-(1H-imidazol-1-yl)benzamides, including derivatives of this compound, have been synthesized and evaluated for their cardiac electrophysiological activity. These compounds exhibit potency in the in vitro Purkinje fiber assay, indicating their potential as selective class III agents for treating reentrant arrhythmias (Morgan et al., 1990).
Supercapacitor Applications
Derivatives of this compound have been evaluated as active materials for electrochemical capacitors. These polymers, when electrochemically deposited onto electrodes, demonstrate high energy and power densities, suggesting their potential in developing high-performance supercapacitors (Ferraris et al., 1998).
Wirkmechanismus
Target of Action
The primary targets of N-(2,4-difluorophenyl)-3-methanesulfonylbenzamide are mammalian target of rapamycin (mTOR) , epidermal growth factor receptor (EGFR) , inducible nitric oxide synthase (iNOS) , mitogen-activated protein 2 kinase 1 (MAP2K1) , fibroblast growth factor receptor (FGFR) , and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival.
Biochemical Pathways
The affected pathways include those associated with cell growth and proliferation, inflammation, and cellular stress responses. The inhibition of these targets can disrupt these pathways, leading to downstream effects that may include reduced cell proliferation and increased cell death .
Pharmacokinetics
These properties significantly impact the compound’s bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of N-(2,4-difluorophenyl)-3-methanesulfonylbenzamide’s action include reduced cell proliferation and potential induction of cell death. These effects are likely due to the disruption of the normal function of its targets .
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO3S/c1-21(19,20)11-4-2-3-9(7-11)14(18)17-13-6-5-10(15)8-12(13)16/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZWWURGZDMEIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2S,4S,8S,11S,12R,13S,16S,17S,19R,20S)-4-Ethoxy-8-(furan-3-yl)-12,17-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate](/img/structure/B2749003.png)
![N'-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]oxamide](/img/structure/B2749006.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2749007.png)
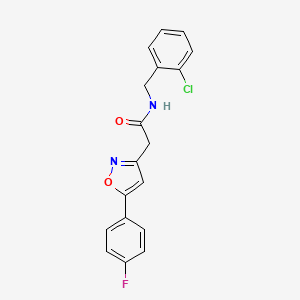
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine oxalate](/img/structure/B2749012.png)
![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B2749013.png)

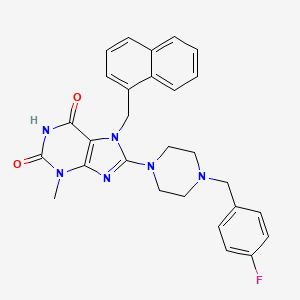
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2749017.png)
![N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2749020.png)
![Ethyl[2-(methylsulfanyl)ethyl]amine hydrochloride](/img/structure/B2749021.png)
![N-(3-chloro-4-fluorophenyl)-3-[4-(3-methoxyphenoxy)pyrimidin-2-yl]benzamide](/img/structure/B2749022.png)
